molecular formula C13H20N2O2 B3388604 1-(3,5-Dimethoxyphenyl)-1,4-diazepane CAS No. 882695-41-2

1-(3,5-Dimethoxyphenyl)-1,4-diazepane

Cat. No.: B3388604
CAS No.: 882695-41-2
M. Wt: 236.31 g/mol
InChI Key: BNWBWXFWPXNZSW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-1,4-diazepane ( 882695-41-2) is a diazepane derivative with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This chemical compound is supplied for research and development purposes only and is not intended for diagnostic or therapeutic uses. As a member of the diazepane family, this compound is of significant interest in medicinal chemistry and pharmacology research. Diazepane derivatives are a key area of study due to their potential biological activities . The 1,4-diazepane core (homopiperazine) is a seven-membered ring containing two nitrogen atoms, which serves as a versatile scaffold in drug discovery . The specific structure of this compound, featuring a 3,5-dimethoxyphenyl substituent, may be investigated for its interactions with various biological targets. Related diazepane and diazepine compounds have been explored as orexin receptor antagonists, indicating potential research applications in neurology and sleep disorders . Other diazepine derivatives have also been studied for their antimalarial properties, highlighting the broad research potential of this chemical class . Researchers value this compound for its use as a building block in the synthesis of more complex molecules and for probing structure-activity relationships. Store according to the manufacturer's specifications. Please refer to the Safety Datasheet for detailed handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-8-11(9-13(10-12)17-2)15-6-3-4-14-5-7-15/h8-10,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWBWXFWPXNZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCCNCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 1 3,5 Dimethoxyphenyl 1,4 Diazepane

Initial Synthetic Pathways and Precursor Chemistry of the Compound

The foundational approaches to the synthesis of 1-(3,5-Dimethoxyphenyl)-1,4-diazepane primarily revolve around the construction of the C-N bond between the 1,4-diazepane (also known as homopiperazine) ring and the 3,5-dimethoxyphenyl moiety. Key precursors for these syntheses are 1,4-diazepane and a suitable derivative of 3,5-dimethoxybenzene.

One of the most direct and widely explored methods is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction is a cornerstone in modern organic synthesis for the formation of carbon-nitrogen bonds. In this context, the reaction typically involves the coupling of 1,4-diazepane with an aryl halide, such as 1-bromo-3,5-dimethoxybenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Initial studies often employed first-generation catalyst systems, which, while effective for a range of secondary amines, faced challenges with certain substrates. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often demonstrating superior performance by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

Another classical approach to N-arylation is reductive amination . This method would involve the reaction of 1,4-diazepane with 3,5-dimethoxybenzaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the desired amine. While conceptually straightforward, this method can sometimes be complicated by side reactions and may require careful optimization of the reducing agent and reaction conditions to achieve high yields.

The table below summarizes the key precursors and a general reaction scheme for the initial synthetic pathways.

Precursor 1Precursor 2Reaction TypeGeneral Conditions
1,4-Diazepane1-Bromo-3,5-dimethoxybenzeneBuchwald-Hartwig AminationPalladium catalyst, phosphine ligand, base, inert solvent
1,4-Diazepane3,5-DimethoxybenzaldehydeReductive AminationReducing agent (e.g., NaBH(OAc)₃, H₂/catalyst), solvent

Development of Optimized Synthetic Protocols for this compound

Efforts to enhance the efficiency, yield, and purity of this compound have led to the development of optimized synthetic protocols, primarily focusing on the refinement of the Buchwald-Hartwig amination.

Optimization strategies have centered on the careful selection of the palladium precursor, ligand, base, and solvent. The development of 'generations' of catalyst systems has significantly broadened the scope and applicability of this reaction. For instance, the use of bidentate phosphine ligands like BINAP and DPPF provided a reliable extension to a wider range of amine substrates. More recently, sterically hindered and electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), have shown remarkable activity and versatility, allowing for reactions to proceed under milder conditions and with lower catalyst loadings.

A patent for the synthesis of a similar compound, N-(3-methoxyphenyl)piperazine, highlights a highly efficient protocol. The reaction of piperazine with m-bromoanisole in o-xylene, using a palladium catalyst and NaOBut as the base, achieved a remarkable 96% yield after 3 hours at 120°C. This provides a strong indication of a highly optimizable pathway for the synthesis of the target compound.

The following table outlines a hypothetical optimized Buchwald-Hartwig protocol for the synthesis of this compound based on established methodologies.

ParameterOptimized ConditionRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precursors for generating the active Pd(0) catalyst.
Ligand XPhos or SPhosBulky, electron-rich ligands that promote high catalytic activity and stability.
Base NaOt-Bu or K₃PO₄Strong, non-nucleophilic bases that facilitate the deprotonation of the amine.
Solvent Toluene or DioxaneAprotic solvents that are compatible with the reaction conditions.
Temperature 80-120 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 3-24 hoursDependent on the specific conditions and substrate reactivity.

Green Chemistry Principles in the Synthesis of the Compound

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. The synthesis of this compound can be made more sustainable by considering several key aspects of green chemistry.

Solvent Selection: A significant focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. For Buchwald-Hartwig aminations, which traditionally use solvents like toluene and dioxane, greener options are being explored. Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising alternatives. In some cases, reactions can even be performed in water using specialized catalytic systems or under solvent-free conditions.

Catalyst Loading and Metal Removal: Minimizing the amount of the precious metal catalyst (palladium) is both economically and environmentally beneficial. Optimization studies aim to reduce catalyst loading without compromising reaction efficiency. Furthermore, effective methods for removing residual palladium from the final product are crucial, especially in pharmaceutical applications.

Atom Economy: Synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, are preferred. One-pot reactions and tandem processes can improve atom economy by reducing the number of isolation and purification steps.

The following table highlights the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Safer Solvents Replacement of toluene/dioxane with 2-MeTHF, CPME, or water.
Catalysis Optimization to reduce palladium catalyst loading.
Waste Prevention Development of high-yield reactions to minimize byproducts.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials.

Scalability Considerations for Laboratory Synthesis of the Compound

Translating a synthetic route from a small-scale laboratory setting to a larger, preparative scale presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Reaction Conditions: Reactions that are facile on a milligram scale may behave differently on a multigram or kilogram scale. Heat transfer, mixing efficiency, and the addition rate of reagents become critical parameters. For exothermic reactions, careful temperature control is essential to prevent runaway reactions.

Reagent and Catalyst Cost and Availability: The cost and availability of starting materials, catalysts, and ligands are major considerations for large-scale synthesis. While highly efficient, some specialized phosphine ligands for the Buchwald-Hartwig amination can be expensive, prompting research into more cost-effective alternatives.

Work-up and Purification: Procedures that are convenient in the lab, such as chromatography, may be impractical and costly on a larger scale. Developing robust crystallization or extraction procedures for product isolation and purification is often a key aspect of process development. For instance, a successful kiloscale Buchwald-Hartwig amination has been reported, demonstrating the feasibility of scaling this reaction with careful process optimization.

Stereoselective Synthesis Approaches for Chiral Analogs of the Compound

The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Several strategies have been developed for the asymmetric synthesis of chiral 1,4-diazepanes.

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials, such as amino acids, to construct the chiral diazepane ring. The inherent chirality of the starting material is transferred to the final product. For example, 1,2,4-trisubstituted 1,4-diazepanes have been synthesized from enantiomerically pure amino acids.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a reaction is a powerful tool in modern organic synthesis. For the synthesis of chiral 1,4-diazepanes, asymmetric reductive amination using a chiral catalyst or enzyme can be employed. Biocatalytic methods, in particular, are gaining prominence due to their high enantioselectivity and mild reaction conditions. For instance, imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination to produce chiral 1,4-diazepanes.

Another approach involves the asymmetric allylic alkylation of 1,4-diazepan-5-ones, which can introduce a chiral center into the diazepane ring with high enantioselectivity.

The table below summarizes some stereoselective synthesis approaches.

ApproachDescriptionExample
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials.Synthesis from natural amino acids.
Asymmetric Reductive Amination Employs a chiral catalyst or enzyme to induce enantioselectivity.Biocatalytic synthesis using imine reductases (IREDs).
Asymmetric Allylic Alkylation Introduction of a chiral center via a palladium-catalyzed reaction.Enantioselective synthesis of gem-disubstituted 1,4-diazepan-5-ones.

Advanced Spectroscopic and Spectrometric Analysis of the Chemical Compound Excluding Basic Identification Data

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of the Chemical Compound

NMR spectroscopy is a powerful tool for investigating the solution-state conformation of 1-(3,5-Dimethoxyphenyl)-1,4-diazepane. The seven-membered diazepane ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The interconversion between these conformers is often rapid on the NMR timescale, resulting in time-averaged signals.

Studies on related N-substituted 1,4-diazepanes indicate that the ring often exists in a dynamic equilibrium, with twist-boat and chair conformations being particularly common. np-mrd.org For the parent hexahydro-1,4-diazepine (homopiperazine), the non-decoupled ¹³C spectrum provides key insights into the coupling constants, which are related to the geometry of the ring. mdpi.com The presence of the bulky 3,5-dimethoxyphenyl substituent on one of the nitrogen atoms is expected to significantly influence the conformational equilibrium, likely favoring a conformation that minimizes steric hindrance.

The ¹H NMR spectrum would show distinct signals for the aromatic protons of the dimethoxyphenyl group and the methylene (B1212753) protons of the diazepane ring. The aromatic region would likely display a triplet for the H4 proton and a doublet for the H2/H6 protons, characteristic of a 1,3,5-trisubstituted benzene (B151609) ring. The protons on the diazepane ring would appear as complex multiplets in the aliphatic region due to spin-spin coupling and conformational dynamics. The chemical shifts for the carbons in the diazepane ring are influenced by their proximity to the nitrogen atoms, with carbons adjacent to nitrogen (C2, C5, C7) appearing further downfield than the central carbon (C6). mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and standard chemical shift increments. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic C1'-~150-155Quaternary carbon attached to nitrogen
Aromatic C2'/C6'~6.1-6.3 (d)~95-100Ortho to the diazepane substituent
Aromatic C3'/C5'-~160-162Quaternary carbons attached to methoxy (B1213986) groups
Aromatic C4'~6.0-6.2 (t)~92-95Para to the diazepane substituent
Methoxy (-OCH₃)~3.7-3.8 (s)~55-56-
Diazepane C2/C7~3.2-3.5 (m)~50-55Adjacent to N1 and N4
Diazepane C3/C6~2.8-3.1 (m)~45-50Adjacent to N4 (C3) and central (C6)
Diazepane C5~1.8-2.1 (m)~25-30Central carbon of the propylene (B89431) bridge
Diazepane N4-HVariable (broad s)-Exchangeable proton

Utilization of Mass Spectrometry for Structural Integrity Verification and Impurity Profiling

Mass spectrometry (MS) is crucial for confirming the molecular weight and probing the fragmentation patterns of this compound, which helps in verifying its structure and identifying potential impurities. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, confirming the elemental composition (C₁₃H₂₀N₂O).

Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecule undergoes characteristic fragmentation. The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation processes for this compound would likely involve:

Cleavage of the diazepane ring: The seven-membered ring can undergo various ring-opening and fragmentation pathways. A common cleavage occurs at the C-C bonds within the ethylenediamine (B42938) or propyleneamine bridges.

Loss of substituents: Fragmentation can occur via the loss of the methoxy groups (-OCH₃) from the phenyl ring.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the diazepane nitrogen (a form of benzylic cleavage) would lead to fragments corresponding to the dimethoxyphenyl group and the diazepane ring.

Table 2: Plausible Mass Spectrometric Fragments for this compound

m/z (Mass/Charge Ratio)Proposed Fragment Structure/IdentityFragmentation Pathway
237[M+H]⁺Protonated parent molecule
193[M+H - C₂H₄N]⁺Cleavage of the diazepane ring with loss of an aziridine (B145994) radical fragment
165[C₉H₁₁O₂]⁺Dimethoxyphenyl-methylene cation, from cleavage of the N-Ar bond
135[C₈H₇O₂]⁺Fragment from the dimethoxyphenyl moiety after further losses
100[C₅H₁₂N₂]⁺Protonated homopiperazine (B121016) fragment after cleavage of the N-Ar bond
86[C₄H₈N₂]⁺Common fragment from diazepine (B8756704) ring cleavage derpharmachemica.com

This fragmentation data is invaluable for impurity profiling, as related compounds from the synthesis would exhibit different molecular weights or unique fragment ions, allowing for their detection and identification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the functional groups within this compound. These techniques are sensitive to the local chemical environment, making them excellent for studying intermolecular interactions like hydrogen bonding.

The key functional groups contributing to the vibrational spectrum are the substituted aromatic ring, the secondary amines of the diazepane ring, the aliphatic C-H bonds, and the C-O bonds of the methoxy groups. The N-H bond of the secondary amine at position 4 is of particular interest. In the solid state or in concentrated solutions, this group can act as a hydrogen bond donor, leading to a broadening and shifting of the N-H stretching frequency to lower wavenumbers (typically 3300-3400 cm⁻¹). The absence or presence of such broadening can provide clues about the molecular association state.

Table 3: Characteristic IR and Raman Vibrational Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)Expected Intensity (Raman)
3300 - 3450N-H stretchSecondary Amine (Diazepane)Medium, sharp (free), broad (H-bonded)Weak
3000 - 3100C-H stretchAromatic RingMedium-WeakStrong
2800 - 3000C-H stretchAliphatic (Diazepane, -OCH₃)StrongMedium
~1600, ~1580C=C stretchAromatic RingStrongStrong
1250 - 1300C-N stretchAryl-AmineMediumWeak
1200 - 1260C-O stretch (asymmetric)Aryl Ether (-OCH₃)StrongMedium
1040 - 1070C-O stretch (symmetric)Aryl Ether (-OCH₃)MediumStrong
800 - 850C-H out-of-plane bendAromatic Ring (1,3,5-subst.)StrongWeak

X-ray Crystallography for Solid-State Structural Elucidation of the Compound and its Derivatives

Furthermore, crystallographic analysis would reveal the nature of intermolecular interactions. In the solid state, it is highly probable that the N4-H group of one molecule would form a hydrogen bond with a nitrogen or oxygen atom of a neighboring molecule, leading to the formation of supramolecular chains or dimers. mdpi.com

Table 4: Typical Crystallographic Parameters for 1,4-Diazepane Derivatives Note: Data compiled from published structures of related compounds.

ParameterTypical Value/ObservationReference
Crystal SystemMonoclinic or Orthorhombic bohrium.com
Space GroupP2₁/c, I-42d, Pbca mdpi.combohrium.com
Diazepane Ring ConformationChair, Twist-Chair, Twist-Boat mdpi.comenergetic-materials.org.cnresearchgate.net
N-C Bond Lengths (Å)1.45 - 1.48 mdpi.com
C-N-C Bond Angle (°)~112° mdpi.com
Dominant Intermolecular InteractionN-H···N or N-H···O Hydrogen Bonding mdpi.com

Theoretical and Computational Chemistry of 1 3,5 Dimethoxyphenyl 1,4 Diazepane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like 1-(3,5-Dimethoxyphenyl)-1,4-diazepane. researchgate.netchapman.edu Methods such as B3LYP are commonly used to optimize the molecular geometry and calculate key electronic descriptors. greentech.frui.ac.id

These calculations would typically yield data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity. researchgate.net Additionally, these methods can determine the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges, which are crucial for predicting how the molecule will interact with other molecules and its environment. greentech.frresearchgate.net

Table 1: Representative Quantum Chemical Descriptors (Hypothetical Data)

Parameter Description Hypothetical Value
Total Energy The total electronic energy of the optimized molecule. -X Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -Y eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. -Z eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO, indicating reactivity. (Y-Z) eV

Molecular Dynamics Simulations for Conformational Space Exploration of the Compound

The 1,4-diazepane ring is known for its conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the potential shapes (conformations) that this compound can adopt. researchgate.netnih.gov These simulations model the movement of atoms over time, providing insight into the molecule's dynamic behavior and the stability of different conformations, such as the twist-boat and chair forms. nih.gov

By simulating the molecule in different environments (e.g., in a vacuum or in a solvent like water), researchers can identify the most stable, low-energy conformations. mdpi.com This information is vital for understanding how the molecule might bind to a biological target, as its shape is a key determinant of its activity. researchgate.net

Prediction of Chemical Reactivity and Reaction Pathways via Computational Methods

Computational methods can predict the most likely sites for chemical reactions on the this compound molecule. researchgate.net The electronic structure data from quantum chemical calculations, such as the MEP and frontier orbital densities, can highlight electron-rich and electron-poor regions, which are prone to electrophilic and nucleophilic attack, respectively. dntb.gov.ua

Furthermore, computational models can be used to simulate potential reaction pathways, such as metabolism or degradation. researchgate.net By calculating the energy barriers for different reactions, scientists can predict the most likely products and the conditions under which these reactions might occur.

Ligand-Based and Structure-Based Computational Design Approaches for Analogs

In the context of drug discovery, computational methods are extensively used to design new molecules (analogs) based on a lead compound like this compound.

Ligand-Based Design: If the biological target is unknown, analogs can be designed based on the properties of the lead molecule itself. This involves creating a pharmacophore model, which defines the essential structural features required for activity.

Structure-Based Design: If the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known, structure-based design can be employed. nih.govnih.gov This involves docking the this compound molecule into the active site of the target to predict its binding mode and affinity. nih.gov This information can then be used to design analogs with improved binding and, consequently, enhanced biological activity. nih.gov

Tautomerism and Isomerism Studies via Computational Modeling

Computational modeling is a valuable tool for studying the different isomeric forms of a molecule. For this compound, this could include:

Conformational Isomerism: As explored in molecular dynamics, this involves different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. nih.gov

Tautomerism: While less likely in this specific molecule compared to related diazepinones, computational methods can predict the relative stability of any potential tautomers (isomers that differ in the position of a proton and a double bond). mdpi.com

By calculating the relative energies of different isomers, computational models can predict which forms are most likely to exist under various conditions. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
1,4-diazepane

Chemical Reactivity and Derivatization Strategies for 1 3,5 Dimethoxyphenyl 1,4 Diazepane

Electrophilic and Nucleophilic Substitution Reactions on the Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl group in 1-(3,5-dimethoxyphenyl)-1,4-diazepane is highly activated towards electrophilic aromatic substitution due to the presence of two meta-directing methoxy (B1213986) groups. These electron-donating groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. The diazepane substituent, being an amino group, is also an activating, ortho-, para-director. Consequently, electrophilic attack is anticipated to occur at the positions ortho to the diazepane substituent (C2 and C6) and para (C4), which are also ortho and para to the methoxy groups.

Common electrophilic aromatic substitution reactions that this moiety is expected to undergo include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group at the C2, C4, or C6 position. Similarly, halogenation with reagents like N-bromosuccinimide would yield the corresponding bromo-substituted derivatives. The high reactivity of the ring, however, may necessitate carefully controlled reaction conditions to avoid polysubstitution.

While the electron-rich nature of the dimethoxyphenyl ring makes it generally unreactive towards nucleophilic aromatic substitution (SNAr), such reactions could be possible if the ring is further substituted with strong electron-withdrawing groups, such as a nitro group, particularly at positions ortho or para to a suitable leaving group like a halide. wikipedia.orglibretexts.org However, under normal circumstances, nucleophilic attack on the aromatic ring of this compound is not a favored reaction pathway.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
ReactionReagentExpected Major Product(s)Reference for Analogy
NitrationHNO₃/H₂SO₄1-(2-Nitro-3,5-dimethoxyphenyl)-1,4-diazepane and 1-(4-Nitro-3,5-dimethoxyphenyl)-1,4-diazepane
BrominationBr₂/FeBr₃ or NBS1-(2-Bromo-3,5-dimethoxyphenyl)-1,4-diazepane and 1-(4-Bromo-3,5-dimethoxyphenyl)-1,4-diazepane
Friedel-Crafts AcylationRCOCl/AlCl₃1-(2-Acyl-3,5-dimethoxyphenyl)-1,4-diazepane and 1-(4-Acyl-3,5-dimethoxyphenyl)-1,4-diazepane wikipedia.org
Friedel-Crafts AlkylationRCl/AlCl₃1-(2-Alkyl-3,5-dimethoxyphenyl)-1,4-diazepane and 1-(4-Alkyl-3,5-dimethoxyphenyl)-1,4-diazepane researchgate.net

Functionalization of the Diazepane Ring System

The 1,4-diazepane ring contains two secondary amine functionalities, which are nucleophilic and can be readily functionalized. The nitrogen atom at the 4-position is typically more nucleophilic and sterically accessible than the N1 atom, which is directly attached to the aromatic ring and experiences some steric hindrance and electronic delocalization.

Common functionalization reactions of the diazepane ring include N-alkylation, N-acylation, and N-arylation. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides. These reactions typically occur preferentially at the N4 position. Selective functionalization of the N1 position would likely require prior protection of the N4 nitrogen. Furthermore, the diazepane ring can participate in reductive amination reactions with aldehydes and ketones.

The diazepine (B8756704) scaffold is a key feature in many biologically active compounds, and its functionalization is a common strategy in medicinal chemistry to modulate pharmacological properties. jocpr.comresearchgate.net

Table 2: Representative Functionalization Reactions of the 1,4-Diazepane Ring
Reaction TypeReagentExpected ProductReference for Analogy
N-AlkylationMethyl iodide (CH₃I)1-(3,5-Dimethoxyphenyl)-4-methyl-1,4-diazepane nih.gov
N-AcylationAcetyl chloride (CH₃COCl)1-Acetyl-4-(3,5-dimethoxyphenyl)-1,4-diazepane nih.gov
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, ligand1-Aryl-4-(3,5-dimethoxyphenyl)-1,4-diazepane nih.gov
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃1-(3,5-Dimethoxyphenyl)-4-alkyl-1,4-diazepane researchgate.net

Cyclization and Rearrangement Reactions Involving the Compound

The bifunctional nature of this compound, possessing both a reactive aromatic ring and a flexible diazepane system, makes it a potential substrate for various intramolecular cyclization reactions. For instance, if a suitable electrophilic functional group is introduced onto the dimethoxyphenyl ring (e.g., at the C2 position), it could undergo an intramolecular cyclization with the N4-amine of the diazepane ring to form a tricyclic benzodiazepine-like structure. Such intramolecular cyclizations are a common strategy for the synthesis of complex heterocyclic systems. nih.govmdpi.com

Rearrangement reactions of the 1,4-diazepane ring itself are less common but can be induced under specific conditions, often involving ring expansion or contraction. For example, rearrangements like the Tiffeneau-Demjanov rearrangement could potentially be adapted to expand the seven-membered ring. libretexts.org However, such transformations would require specific functionalization of the diazepane ring.

Applications of the Compound as a Synthetic Intermediate and Building Block in Organic Synthesis

Given its versatile reactivity, this compound is a valuable synthetic intermediate. The ability to selectively functionalize both the aromatic ring and the diazepane moiety allows for the construction of a wide array of more complex molecules. A closely related analog, 1-(3,5-dimethoxyphenyl)piperazine, is commercially available and utilized as a building block in the synthesis of various biologically active compounds, highlighting the utility of the N-(3,5-dimethoxyphenyl)heterocycle motif. nih.govscbt.com

This compound can serve as a scaffold for the development of libraries of compounds for drug discovery. For example, the diazepane ring is a common feature in central nervous system active agents. jocpr.com The dimethoxyphenyl group, on the other hand, is present in a number of natural products and pharmaceuticals and can be a key pharmacophoric element. The combination of these two structural features in a single molecule provides a promising starting point for the synthesis of novel therapeutic agents. For instance, derivatives of this compound could be explored as potential kinase inhibitors or receptor antagonists. semanticscholar.org

Investigational Molecular and Cellular Interactions of 1 3,5 Dimethoxyphenyl 1,4 Diazepane in Vitro/in Silico

High-Throughput Screening Methodologies for Ligand Discovery in Relevant Biological Systems

High-throughput screening (HTS) serves as a foundational method in drug discovery to rapidly assess large libraries of chemical compounds for their potential to interact with a biological target. For a compound like 1-(3,5-Dimethoxyphenyl)-1,4-diazepane, HTS would typically involve either biochemical or cell-based assays.

Biochemical assays that could be employed include fluorescence polarization, Förster resonance energy transfer (FRET), and surface plasmon resonance (SPR) to directly measure the binding of the compound to a purified target protein. Cell-based assays, on the other hand, might utilize reporter gene systems or measure second messenger levels to detect the functional consequences of the compound's interaction with its target in a cellular environment. For instance, in the search for novel pregnane (B1235032) X receptor (PXR) antagonists, a large-scale, cell-based HTS was conducted on over 130,000 compounds to identify potential therapeutic agents. Similarly, HTS campaigns have been instrumental in identifying lead compounds for various targets, including those for parasitic diseases like Chagas disease, where high-content imaging of intracellular parasites is a key screening method.

In Vitro Receptor Binding Affinity and Selectivity Profiling of the Chemical Compound

Following initial identification through HTS, a critical step is to determine the compound's binding affinity (typically expressed as the inhibition constant, Ki) and selectivity for its primary target versus other related or unrelated receptors. This is crucial for understanding its potential efficacy and off-target effects. Radioligand binding assays are a standard method for this purpose.

In studies of related diazepane-based sigma (σ) receptor ligands, these assays have been used to quantify affinity for both σ1 and σ2 receptor subtypes. For example, a series of novel 1,4-diazepane-based compounds were evaluated for their affinity at σ1 and σ2 receptors, with some derivatives showing high affinity in the nanomolar range. Specifically, the benzofuran (B130515) derivative 2c exhibited a Ki of 8.0 nM for the σ1 receptor. The selectivity profile is also critical; a compound's affinity for its intended target should be significantly higher than for other receptors to minimize potential side effects.

Enzyme Inhibition and Activation Studies (if applicable to the compound's structure)

Given the structural features of this compound, it could potentially interact with various enzymes. Enzyme inhibition or activation assays are performed to investigate such interactions. For instance, in the context of Chagas disease research, compounds are often screened against parasite-specific enzymes like T. cruzi C14α demethylase (Tc-CYP51) to identify or rule out this mechanism of action. Similarly, other research on fused 1H-pyrrole derivatives has focused on their potential to act as inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Molecular Docking and Ligand-Target Interaction Analysis (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. This in silico approach provides valuable insights into the molecular basis of a compound's activity. For this compound, docking studies would be performed against the three-dimensional structure of a putative target, for example, the σ1 receptor.

In a study on related diazepane derivatives, molecular dynamics simulations confirmed a strong interaction between the lead compound and the active site of the σ1 receptor. Such analyses can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies of novel triazole derivatives with the colchicine (B1669291) binding site of tubulin identified specific hydrogen bonding and hydrophobic interactions with amino acid residues. These computational insights are invaluable for guiding the rational design of more potent and selective analogs.

Biophysical Characterization of Compound-Protein Interactions

To validate and further characterize the interaction between a compound and its protein target, various biophysical techniques can be employed. Methods like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and circular dichroism can provide information on the stoichiometry and conformational changes of the protein upon ligand binding. While specific biophysical data for this compound is not available, these methods are standard practice. For instance, they were used to characterize the interaction between the full-length XIAP protein and Smac/DIABLO, which was crucial for understanding the regulation of apoptosis.

Mechanistic Studies of Biological Activity (excluding clinical effects)

Mechanistic studies aim to elucidate the precise molecular pathways through which a compound exerts its biological effects. This involves a combination of in vitro and in silico techniques to move beyond simple binding and understand the functional consequences of the compound-target interaction.

Interaction with Specific Molecular Targets

For compounds targeting receptors, mechanistic studies would investigate whether the compound acts as an agonist, antagonist, or allosteric modulator. In the case of diazepane-based sigma receptor ligands, it has been shown that interaction with the σ1 receptor, a chaperone protein located at the mitochondria-associated ER membrane, can modulate various cellular processes, including synaptic transmission and plasticity. The σ1 receptor can translocate within the cell and regulate the activity of other proteins, such as ion channels. Therefore, a mechanistic investigation of this compound would likely focus on its effects on σ1 receptor function and downstream signaling pathways.

Modulation of Neurotransmitter Systems (e.g., serotonin (B10506), dopamine (B1211576) pathways, if demonstrated in vitro)

While direct in vitro experimental data on the interaction of this compound with specific neurotransmitter systems is not extensively documented in publicly available literature, the structural motifs of the compound—specifically the 1,4-diazepane ring and the 3,5-dimethoxyphenyl group—provide a basis for postulating its potential modulatory effects on key neurotransmitter pathways, including the serotonergic and dopaminergic systems. The analysis of structure-activity relationships of analogous compounds offers significant insights into its likely molecular targets.

The 1,4-diazepane scaffold is a core component of many psychoactive substances, most notably the benzodiazepine (B76468) class of drugs. Although benzodiazepines are primarily known for their allosteric modulation of the GABA-A receptor, derivatives of the 1,4-diazepine ring have been shown to interact with other central nervous system receptors. chemisgroup.usnih.gov For instance, certain tricyclic structures incorporating a 1,4-diazepine ring, such as clozapine (B1669256), exhibit a complex pharmacological profile with affinities for multiple receptors, including dopamine and serotonin receptors. nih.gov Specifically, analogues of clozapine containing the 5H-dibenzo[b,e] chemisgroup.usresearchgate.netdiazepine (B8756704) moiety have demonstrated significant binding to both dopamine D4 and serotonin 5-HT2A receptors. nih.gov This suggests that the 1,4-diazepane ring system can serve as a versatile scaffold for ligands targeting these key neurotransmitter systems.

The second key structural feature of the compound is the 3,5-dimethoxyphenyl group. Phenylalkylamines with dimethoxy substitutions are well-known to interact with the serotonergic system. For example, compounds like 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) are potent agonists at the 5-HT2A receptor and are widely used as research tools to investigate the serotonergic system. researchgate.netnih.gov The position and nature of the substituents on the phenyl ring are critical in determining the affinity and efficacy at various serotonin receptor subtypes. acs.org While the 2,5-dimethoxy substitution pattern is common among known serotonergic agents, the 3,5-dimethoxy pattern present in this compound would confer different electronic and steric properties, potentially leading to a unique receptor interaction profile.

In silico predictive models can offer further hypotheses regarding the potential biological activities of novel compounds. nih.govnih.gov Based on the known interactions of its core structures, it is plausible that this compound could exhibit affinity for a range of neurotransmitter receptors. Molecular docking studies on structurally related 1,4-diazepane derivatives have been employed to understand their binding modes at dopamine and other receptors. acs.org Such computational approaches could elucidate the potential binding orientation and affinity of this compound at various serotonin and dopamine receptor subtypes.

Given the available information on related compounds, the following table summarizes the potential, though not yet experimentally confirmed, interactions of this compound with neurotransmitter systems.

Table 1: Postulated Investigational Molecular and Cellular Interactions of this compound

Potential Molecular Target Postulated Interaction based on Structural Analogy Relevant Structural Moiety
Serotonin Receptors (e.g., 5-HT2A) Potential agonist or antagonist activity. The dimethoxyphenyl group is a known pharmacophore for serotonin receptor ligands. acs.orgsemanticscholar.orgnih.gov 3,5-Dimethoxyphenyl
Dopamine Receptors (e.g., D4) Potential antagonist or modulator activity. The 1,4-diazepane core is found in atypical antipsychotics with dopamine receptor affinity. nih.govacs.orgnih.gov 1,4-Diazepane

It is imperative to underscore that these postulated interactions are based on the analysis of structurally related compounds and require confirmation through direct in vitro binding assays and functional studies with this compound.

Structure Activity Relationship Sar Studies of 1 3,5 Dimethoxyphenyl 1,4 Diazepane Analogues

Rational Design of Structural Modifications on the Diazepane Core

The 1,4-diazepane scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a variety of biological targets. nih.govjocpr.com Its semi-rigid, seven-membered ring allows for the spatial projection of substituents in specific vectors, which is crucial for molecular recognition at receptor binding sites. nih.gov The rational design of analogues of 1-(3,5-Dimethoxyphenyl)-1,4-diazepane focuses on modifying the diazepine (B8756704) core to enhance potency, selectivity, and pharmacokinetic properties.

The diazepine ring is considered flexible and amenable to various structural modifications. chemisgroup.us Key strategies in the rational design process include:

Ring Conformation Control: The non-planar, twist-chair-like conformation of the diazepine ring is critical for biological activity. researchgate.net Modifications can be introduced to lock the ring into a more favorable conformation for receptor binding, potentially increasing affinity and efficacy.

Introduction of Additional Functional Groups: Substituents can be added to the nitrogen atoms (positions 1 and 4) or the carbon atoms of the diazepine core. These modifications can introduce new hydrogen bond donors/acceptors, alter lipophilicity, and provide additional points of interaction with a target receptor. blogspot.com

The development of multicomponent reactions (MCRs) and other expedient synthetic routes has accelerated the creation of diverse libraries of 1,4-diazepine scaffolds, allowing for broader exploration of the chemical space around this core structure. nih.gov

Systematic Variation of the Dimethoxyphenyl Substituents and Their Electronic Effects

The 3,5-dimethoxyphenyl moiety is a critical component of the parent compound, significantly influencing its electronic properties and interaction potential. The two methoxy (B1213986) (-OCH₃) groups are electron-donating through resonance and electron-withdrawing through induction, with the resonance effect typically dominating. numberanalytics.com This results in an increase in the electron density of the aromatic ring, particularly at the ortho and para positions (relative to the methoxy groups). numberanalytics.com

Systematic variations of these substituents are a cornerstone of SAR studies to probe their role in biological activity.

Electronic Effects: The methoxy groups influence the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can impact reactivity and binding affinity. nih.gov Altering the substituents can modulate the molecule's electrostatic potential. For instance, replacing electron-donating groups with electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogen atoms would decrease the electron density of the ring, making it less nucleophilic. numberanalytics.com This can drastically alter interactions with receptor-site amino acids, such as π-π stacking or hydrogen bonding. acs.org

Steric and Lipophilic Effects: The size, shape, and lipophilicity of the substituents are also crucial. Studies on related 2,5-dimethoxyphenylalkylamines have shown that the lipophilicity of the substituent at the 4-position correlates with receptor affinity. nih.govnih.gov A similar relationship can be expected for the 3,5-dimethoxyphenyl scaffold. Increasing the size of the alkyl groups (e.g., from methoxy to ethoxy or propoxy) can enhance van der Waals interactions within a hydrophobic pocket of a receptor but may also introduce steric hindrance if the pocket is constrained.

The following table illustrates a hypothetical SAR study where substituents on the phenyl ring are varied to observe the impact on receptor binding affinity (represented by Kᵢ).

AnalogueR1 Substituent (Position 3)R2 Substituent (Position 5)Electronic EffectHypothetical Kᵢ (nM)
Parent Compound-OCH₃-OCH₃Electron-Donating15
Analogue 1-H-OCH₃Less Electron-Donating45
Analogue 2-F-FElectron-Withdrawing80
Analogue 3-Cl-ClElectron-Withdrawing65
Analogue 4-NO₂-NO₂Strongly Electron-Withdrawing250
Analogue 5-CH₃-CH₃Weakly Electron-Donating30

Impact of Stereochemistry on Molecular Interactions (if chiral centers exist)

Even in the absence of a traditional chiral carbon atom, the this compound molecule is inherently chiral. This arises from the non-planar, conformationally locked seven-membered diazepine ring. researchgate.net The ring typically exists as an equilibrium mixture of two non-superimposable, mirror-image conformers known as P (plus) and M (minus) atropisomers. researchgate.net This conformational chirality is critical, as biological receptors are chiral environments and often exhibit stereospecific binding.

Research on structurally related 1,4-benzodiazepines has demonstrated that receptors can preferentially bind one conformer over the other. researchgate.netnih.gov For example, studies have shown that the central nervous system benzodiazepine (B76468) receptor can have a significantly different binding affinity for the individual enantiomers of a chiral benzodiazepine. nih.gov In one case, the optical resolution of a racemic diazepine derivative resulted in a dramatic divergence in pharmacological profiles: the (R)-enantiomer showed strong affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, whereas the (S)-enantiomer was potent and selective for only the 5-HT3 receptor. researchgate.net

Furthermore, the introduction of a stereogenic center, for instance by adding a substituent to one of the carbon atoms on the diazepine ring, would create diastereomers. Computational and experimental studies on such chiral benzodiazepines have revealed that R and S isomers can interact differently with the GABAA receptor binding site, with some isomers showing a significant loss of binding affinity while others remain active. nih.gov This suggests that different isomers may even adopt distinct binding modes within the same receptor pocket. nih.gov Therefore, controlling the stereochemistry of the diazepine ring and any introduced chiral centers is a crucial aspect of optimizing molecular interactions and achieving receptor selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability of Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of this compound analogues, a QSAR model could predict the binding affinity for a specific receptor based on calculated molecular descriptors.

The development of a robust QSAR model typically involves these steps:

Data Set Compilation: A training set of analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is assembled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links the descriptors to the activity.

Validation: The model's predictive power is tested using an external set of compounds (test set) not used in the model's creation. nih.gov

For diazepine-like structures, influential factors often include the positioning of hydrogen-bond acceptors, aromatic rings, and hydrophobic groups. nih.gov A QSAR study on benzodiazepines binding to the GABAA receptor found that a model with a high correlation coefficient (R²) could be developed, allowing for the rapid prediction of binding activity for new, un-tested compounds. nih.govnih.gov

Key descriptors for modeling this compound analogues would likely include:

Descriptor ClassSpecific Descriptor ExampleProperty Represented
ElectronicHOMO/LUMO energies, Dipole MomentElectron distribution, reactivity nih.gov
HydrophobicLogP, Molar Refractivity (MR)Lipophilicity, partitioning into membranes acs.org
Steric/TopologicalMolecular Weight, Surface Area, Shape IndicesSize, shape, and branching of the molecule
3D-DescriptorsPharmacophore features (H-bond donor/acceptor, aromatic ring)Spatial arrangement of key interaction points nih.govnih.gov

A validated QSAR model would be an invaluable tool for prioritizing the synthesis of novel analogues, focusing resources on compounds predicted to have the highest activity. nih.gov

Comparison with Structurally Similar Diazepane Derivatives

To understand the unique SAR of this compound, it is useful to compare it with other well-known diazepine derivatives. The biological activity of these molecules is highly dependent on the nature of the core scaffold and the specific substituents. nih.gov

CompoundCore StructureKey SubstituentsNotable SAR Feature
This compound1,4-DiazepaneN1-(3,5-dimethoxyphenyl)Electronic properties are heavily influenced by the two meta-positioned methoxy groups on the phenyl ring.
Diazepam1,4-Benzodiazepine-2-one7-Chloro, N1-Methyl, 5-PhenylThe 7-position electron-withdrawing group (Cl) is crucial for activity. The N1-methyl group increases lipophilicity. blogspot.comacs.org
EtizolamThienotriazolodiazepineFused thiophene (B33073) and triazole ringsThe replacement of the benzene (B151609) ring with a bioisosteric thiophene ring and the fusion of a triazole ring alter the molecule's shape and potency. wikipedia.org
Nordazepam1,4-Benzodiazepine-2-one7-Chloro, 5-Phenyl (N1-H)Differs from diazepam by the absence of the N1-methyl group. This N-H group can act as a hydrogen bond donor, significantly changing its physical properties and self-aggregation potential. acs.org
Compound 3b (Diazepino[1,2-a]benzimidazole derivative)Diazepino[1,2-a]benzimidazoleFused imidazole (B134444) ringExhibits higher binding affinity than diazepam at the benzodiazepine site, attributed to a greater number of hydrophobic interactions and an additional interaction center. nih.gov

This comparative analysis highlights key structural motifs that govern activity. For instance, while an electron-withdrawing group at position 7 is vital for many classical benzodiazepines like diazepam, the activity of this compound would be primarily dictated by the nature of the N1-aryl substituent. blogspot.com The comparison with nordazepam shows that even a minor change, like the removal of a methyl group, can introduce new hydrogen bonding capabilities and drastically alter a compound's profile. acs.org Similarly, the higher affinity of the fused-ring system in compound 3b demonstrates that increasing structural rigidity and adding interaction points can be a successful strategy for enhancing potency. nih.gov

Potential Academic and Research Applications of 1 3,5 Dimethoxyphenyl 1,4 Diazepane Non Clinical/non Therapeutic

Use as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules used as tools to study and understand biological processes and pathways at a molecular level. They are instrumental in target validation and drug discovery research. An ideal chemical probe exhibits high selectivity and affinity for its target, allowing for the precise perturbation and subsequent observation of biological systems. While the 1,4-diazepane scaffold is present in many biologically active compounds, there is currently limited specific information available in the scientific literature detailing the use of 1-(3,5-Dimethoxyphenyl)-1,4-diazepane as a chemical probe for the elucidation of biological pathways.

Incorporation into Advanced Material Systems (e.g., polymers, supramolecular structures)

The incorporation of specific chemical moieties into advanced materials can impart unique properties and functionalities. The diazepine (B8756704) structure, for instance, has been explored in the context of molecularly imprinted polymers (MIPs). In one study, a polymer was designed to selectively recognize and bind diazepam, a related benzodiazepine (B76468), for extraction from serum samples. This demonstrates the potential for the 1,4-diazepane core to be integrated into polymer matrices for selective binding applications.

Furthermore, the study of supramolecular assembly in diazepine derivatives is an active area of research. The nature of substituents on the diazepine ring can influence the formation of supramolecular synthons in the crystalline state through various non-covalent interactions. While these studies highlight the potential for diazepine-containing molecules to form ordered, higher-level structures, specific research on the incorporation of this compound into advanced material systems like polymers or for the directed design of supramolecular structures is not extensively documented in currently available literature.

Development as a Scaffold for Complex Chemical Libraries

In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule to which various substituents can be attached to create a library of related compounds. The 1,4-diazepine and its fused benzo-derivative, the benzodiazepine, are considered "privileged scaffolds". This is due to their ability to bind to multiple biological targets with high affinity, and their three-dimensional structure which allows for diverse functionalization. The development of synthetic methods to create libraries of diazepine-based compounds is of significant interest for identifying new biologically active molecules.

The general 1,4-diazepane framework is therefore a valuable starting point for the generation of complex chemical libraries. While the utility of the broader 1,4-diazepine scaffold is well-established for this purpose, specific examples of the use of this compound as a foundational scaffold for the development of large, complex chemical libraries are not detailed in the available research.

Role in Methodological Development for Organic Synthesis

The synthesis of seven-membered heterocyclic rings, such as the 1,4-diazepane system, presents unique challenges and opportunities in organic chemistry. Consequently, the development of novel and efficient synthetic routes to these structures is an ongoing area of research. Methodologies for the construction of the 1,4-diazepine core and its derivatives are continually being refined, often employing multi-component reactions or novel cyclization strategies.

The synthesis of a specific molecule like this compound would contribute to this body of knowledge. The challenges encountered and the solutions developed for its synthesis can inform the broader field of organic synthesis, potentially leading to new methods applicable to other related structures. While the synthesis of various 1,4-diazepine derivatives has been reported, a detailed examination of the specific synthesis of this compound as a case study for methodological development is a potential area for further investigation.

Investigative Utility in Pre-clinical Models for Mechanistic Research (excluding efficacy/toxicity)

Compounds containing the 1,4-diazepane scaffold have been synthesized and utilized in pre-clinical research to investigate the mechanisms of biological systems. For example, a series of 1,4-diazepane-containing derivatives have been developed as ligands for sigma receptors (σR). These ligands are used to probe the structure and function of these receptors, which are implicated in a variety of cellular processes. By studying the binding interactions and the downstream effects of these molecules in cell-based assays, researchers can gain insights into the role of sigma receptors in both normal physiology and in disease models. This type of research focuses on understanding the fundamental biological mechanisms, rather than assessing the therapeutic potential or toxicity of the compounds. While this research highlights the utility of the 1,4-diazepane scaffold in mechanistic studies, specific investigations utilizing this compound for such purposes in pre-clinical models are not extensively described in the available literature.

Conclusions and Future Research Directions

Summary of Key Academic Findings for 1-(3,5-Dimethoxyphenyl)-1,4-Diazepane

There are no specific, peer-reviewed academic findings available for this compound. Research on substituted 1,4-diazepane scaffolds is extensive, with various analogues synthesized and evaluated for a range of biological activities. These studies often explore how different substituents on the phenyl ring and the diazepane core influence the compound's properties. However, the unique combination of a 3,5-dimethoxyphenyl group attached to a 1,4-diazepane ring has not been a specific focus of published research. Therefore, no data on its synthesis, characterization, or biological evaluation can be summarized.

Unresolved Research Questions and Challenges in Studying the Compound

The primary challenge in studying this compound is the absence of foundational research. Key unresolved questions that would need to be addressed by initial studies include:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce high-purity this compound? What are its fundamental physicochemical properties, such as its melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry)?

Conformational Analysis: What is the preferred three-dimensional conformation of the diazepane ring and how does the 3,5-dimethoxyphenyl substituent influence this?

Biological Activity: Does this compound exhibit any significant biological activity? Initial screenings would be necessary to explore its potential as, for example, a central nervous system agent, an antimicrobial, or an anticancer compound, areas where other diazepine (B8756704) derivatives have shown promise.

Structure-Activity Relationships (SAR): How do the methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring contribute to its (potential) activity compared to other substitution patterns?

Without answers to these fundamental questions, any further investigation into its properties and potential applications remains speculative.

Prospective Avenues for Interdisciplinary Research Involving the Compound

Given the lack of specific data, prospective research avenues can only be extrapolated from studies on analogous structures. The 1,4-diazepane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The dimethoxyphenyl moiety is also present in many biologically active compounds. Therefore, interdisciplinary research could potentially explore:

Medicinal Chemistry and Pharmacology: Design and synthesis of a library of derivatives based on the this compound scaffold to probe for novel therapeutic agents. This would involve collaboration between synthetic organic chemists and pharmacologists.

Computational Chemistry and Molecular Modeling: In silico studies could predict potential biological targets for this compound and guide experimental work. This would involve computational chemists working alongside medicinal chemists.

Materials Science: The diazepine ring can be incorporated into larger molecular architectures. Research in this area could investigate the potential of this compound as a building block for novel polymers or metal-organic frameworks with interesting electronic or photophysical properties.

It must be emphasized that these are hypothetical research directions based on the general properties of the constituent chemical motifs. Dedicated research is required to determine if this compound holds any actual promise in these or other fields.

Q & A

Q. What are the established synthetic routes for 1-(3,5-Dimethoxyphenyl)-1,4-diazepane, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between a haloarene precursor (e.g., 3,5-dimethoxybromobenzene) and 1,4-diazepane. A common method uses isopropylamine as a catalyst in DMF with K₂CO₃/KI to facilitate coupling. Post-reaction, purification via alumina column chromatography with chloroform/methanol (95:5) is critical to isolate the product in oily form . Optimization may include adjusting stoichiometry, solvent polarity, or reaction time to improve yields.

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

1H/13C NMR and LC-MS are standard for structural validation. For example, in analogous diazepane derivatives, key NMR signals include δ 3.7–3.8 ppm (methoxy protons) and δ 2.5–3.5 ppm (diazepane ring protons). Mass spectrometry (M+H+ peaks) confirms molecular weight, with fragmentation patterns aiding in functional group identification .

Q. How can researchers assess purity during synthesis?

Combined chromatographic methods are essential:

  • Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (4:1) for preliminary checks.
  • Column chromatography (alumina or silica gel) for bulk purification.
  • HPLC with UV detection for final purity validation (>95% by area normalization) .

Advanced Research Questions

Q. How do substituent variations on the diazepane ring or aromatic moiety influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance receptor binding in neurological targets (e.g., dopamine D3 receptors), while bulky substituents reduce bioavailability. For example, replacing 3,5-dimethoxy with electron-withdrawing groups (e.g., Cl, CF3) alters binding affinity by ~40% in dopamine receptor assays . Computational docking studies (e.g., AutoDock Vina) can predict substituent effects on target interactions.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Ensure consistent molar concentrations in assays.
  • Metabolic stability tests : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of methoxy groups).
  • Receptor subtype selectivity : Profile activity against related receptors (e.g., D2 vs. D3) to rule off-target effects .

Q. How can researchers optimize analytical methods for detecting trace impurities?

  • LC-MS/MS in MRM mode : Enhances sensitivity for low-abundance byproducts (e.g., dealkylated intermediates).
  • Ion-pair chromatography : Improves separation of polar impurities using additives like trifluoroacetic acid.
  • Stability-indicating assays : Stress testing (heat, light, pH extremes) identifies degradation pathways .

Q. What experimental designs are recommended for mode-of-action studies in neurological models?

  • In vitro : Radioligand displacement assays (e.g., [3H]spiperone for dopamine receptors) to measure Ki values.
  • In vivo : Behavioral models (e.g., locomotor activity in rodents) with pharmacokinetic profiling (plasma/brain concentration ratios).
  • Mechanistic probes : Use knockout models or siRNA to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.